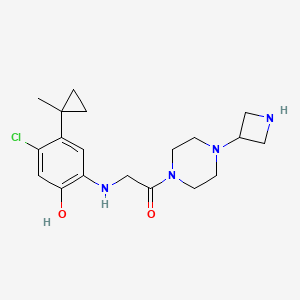![molecular formula C23H23ClFN5O3 B15073962 N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide is a quinazoline derivative known for its significant role in targeted cancer therapy. This compound is structurally characterized by the presence of a 3-chloro-4-fluoroanilino group, a morpholin-4-ylethoxy group, and a prop-2-enamide group. It is primarily recognized for its application as a tyrosine kinase inhibitor, which makes it a valuable agent in the treatment of various cancers .
Vorbereitungsmethoden
The synthesis of N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide involves multiple steps. One of the improved protocols for synthesizing similar compounds, such as gefitinib, includes the following steps :
Formation of Intermediates: The process begins with the preparation of key intermediates, which are isolated and characterized using techniques like NMR, mass spectroscopy, DSC, and XRPD analyses.
Alkylation Step: The intermediates undergo an alkylation reaction, where the phenolate anion is alkylated using appropriate alkylating agents.
Final Assembly: The final compound is assembled through a series of reactions, including condensation and cyclization, under controlled conditions to ensure high yield and purity.
Industrial production methods often involve optimizing these steps to enhance efficiency, reduce costs, and minimize impurities.
Analyse Chemischer Reaktionen
N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is employed in studying cellular signaling pathways, particularly those involving tyrosine kinases.
Medicine: As a tyrosine kinase inhibitor, it is used in the development of targeted cancer therapies, particularly for non-small cell lung carcinoma (NSCLC).
Wirkmechanismus
The mechanism of action of N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound effectively blocks the signaling pathways, leading to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide can be compared with other similar compounds, such as:
Lapatinib: This compound targets both EGFR and HER2 receptors and is used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in targeted cancer therapy.
Eigenschaften
Molekularformel |
C23H23ClFN5O3 |
|---|---|
Molekulargewicht |
471.9 g/mol |
IUPAC-Name |
N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C23H23ClFN5O3/c1-2-22(31)29-20-12-16-19(13-21(20)33-10-7-30-5-8-32-9-6-30)26-14-27-23(16)28-15-3-4-18(25)17(24)11-15/h2-4,11-14H,1,5-10H2,(H,29,31)(H,26,27,28) |
InChI-Schlüssel |
DDBPJYAAQLPCQA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


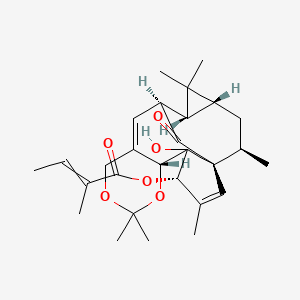
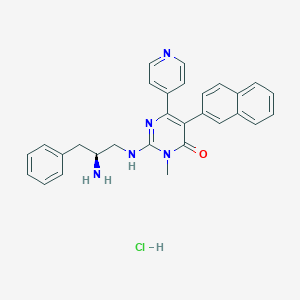
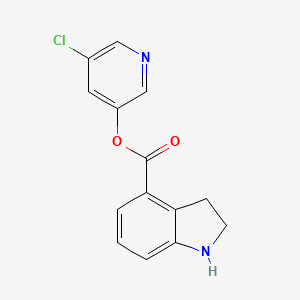

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)
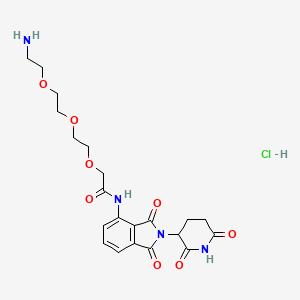
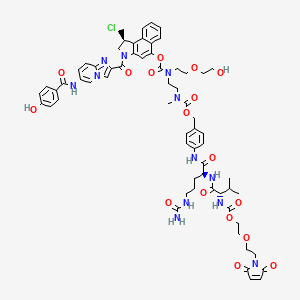
![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)


![1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
